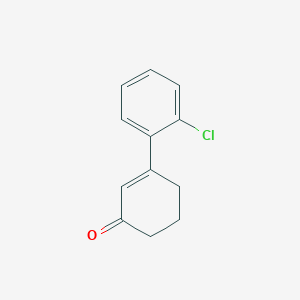
5-Ethyl-demethyl Lercanidipine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening blood vessels, allowing blood to circulate more freely and thereby lowering blood pressure .
作用机制
- The primary target of 5-Ethyl-demethyl Lercanidipine is high-voltage dependent L-type calcium channels . These channels are expressed in various cells, including cardiac tissue, skeletal muscles, and other excitable cells .
- By inhibiting these channels, it relaxes the smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure .
- The exact mechanism involves deforming the channel, inhibiting ion-control gating mechanisms, and possibly interfering with calcium release from the sarcoplasmic reticulum .
Target of Action
Mode of Action
生化分析
Biochemical Properties
5-Ethyl-demethyl Lercanidipine, like Lercanidipine, is likely to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Cellular Effects
Based on its parent compound, Lercanidipine, it can be inferred that it may cause dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
It is likely to be similar to that of Lercanidipine, which inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Lercanidipine, its parent compound, is known for its slower onset and longer duration of action than other calcium channel antagonists .
Metabolic Pathways
Lercanidipine, its parent compound, is known to be metabolized in the liver .
准备方法
The synthesis of 5-Ethyl-demethyl Lercanidipine involves several steps:
Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.
Condensation and Cyclization: The propionitrile acetoacetate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the parent nucleus of Lercanidipine.
Esterification and Crystallization: The final step involves esterification under the catalysis of thionyl chloride and dimethyl formamide (DMF), followed by crystallization to obtain high-purity Lercanidipine hydrochloride.
化学反应分析
5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: Halogenating agents in aprotic solvents are often used for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can result in the formation of various halogenated derivatives .
科学研究应用
5-Ethyl-demethyl Lercanidipine has several scientific research applications:
Biology: The compound is studied for its effects on calcium channels in various biological systems.
Industry: The compound is used in the pharmaceutical industry for the production of antihypertensive drugs.
相似化合物的比较
5-Ethyl-demethyl Lercanidipine is compared with other dihydropyridine calcium channel blockers such as:
Amlodipine: Known for its longer duration of action but higher incidence of edema.
Lacidipine: Similar in action but with fewer side effects compared to Amlodipine.
The uniqueness of this compound lies in its specific molecular modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
属性
CAS 编号 |
786625-22-7 |
|---|---|
分子式 |
C₃₇H₄₃N₃O₆ |
分子量 |
625.75 |
同义词 |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


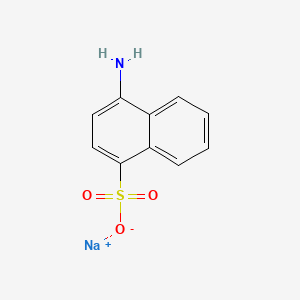
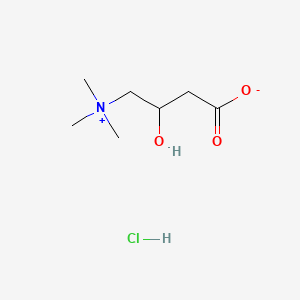

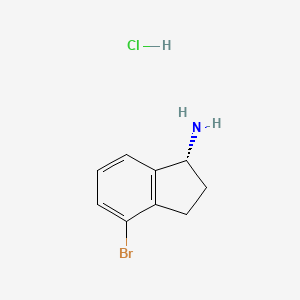
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
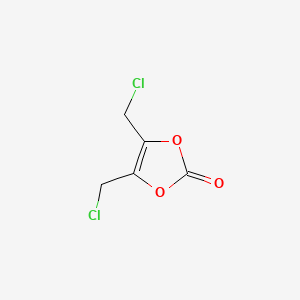
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
